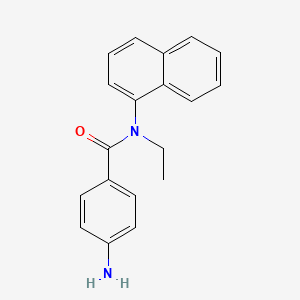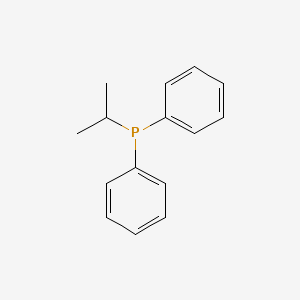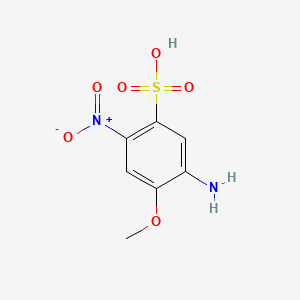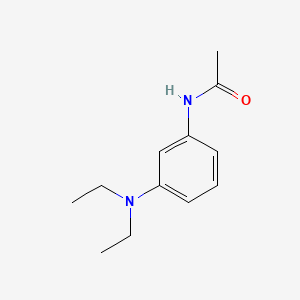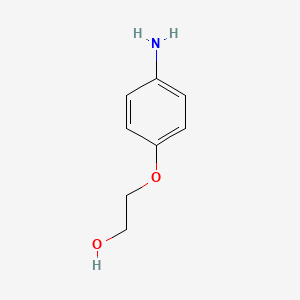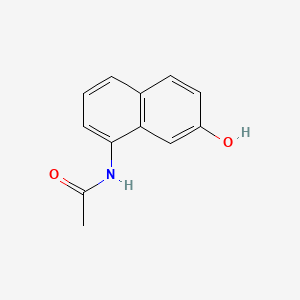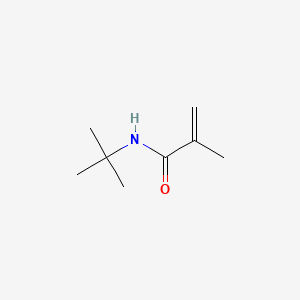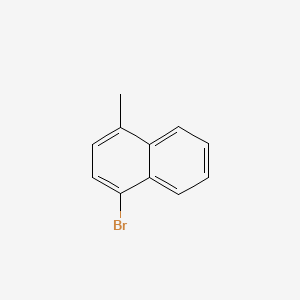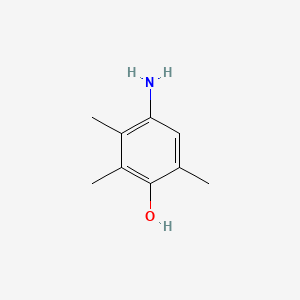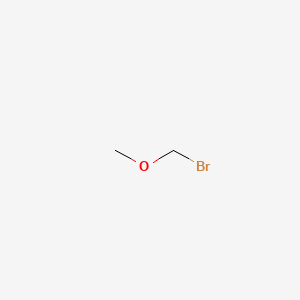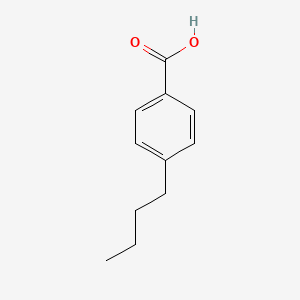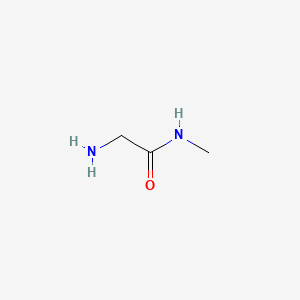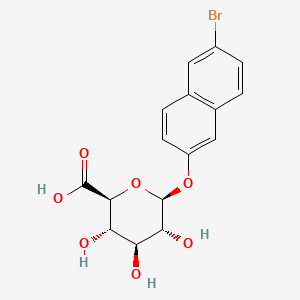![molecular formula C20H16O B1266117 1-[1,1'-ビフェニル]-4-イル-2-フェニルエタン-1-オン CAS No. 2001-23-2](/img/structure/B1266117.png)
1-[1,1'-ビフェニル]-4-イル-2-フェニルエタン-1-オン
概要
説明
1-[1,1’-Biphenyl]-4-yl-2-phenylethan-1-one is an organic compound that features a biphenyl group attached to a phenylethanone moiety
科学的研究の応用
1-[1,1’-Biphenyl]-4-yl-2-phenylethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as liquid crystals and organic light-emitting diodes (OLEDs).
作用機序
Target of Action
The primary target of 1-[1,1’-Biphenyl]-4-yl-2-phenylethan-1-one is the PD-1/PD-L1 pathway . This pathway plays a crucial role in cancer immunotherapy, as it targets tumor immune escape and growth .
Mode of Action
1-[1,1’-Biphenyl]-4-yl-2-phenylethan-1-one, as a small-molecule inhibitor, interacts with the PD-1/PD-L1 pathway . It is believed to inhibit this pathway, thereby preventing tumor cells from evading the immune system .
Biochemical Pathways
It is known that the compound interferes with the pd-1/pd-l1 pathway , which is a key player in the immune response against cancer cells .
Pharmacokinetics
It is known that small-molecule inhibitors like this compound generally have advantages such as oral bioavailability, high tumor penetration, and better pharmacokinetic properties .
Result of Action
The molecular and cellular effects of 1-[1,1’-Biphenyl]-4-yl-2-phenylethan-1-one’s action are primarily related to its inhibition of the PD-1/PD-L1 pathway . By inhibiting this pathway, the compound prevents tumor cells from evading the immune system, potentially leading to enhanced immune response against the tumor cells .
生化学分析
Biochemical Properties
1-[1,1’-Biphenyl]-4-yl-2-phenylethan-1-one plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics. The interaction between 1-[1,1’-Biphenyl]-4-yl-2-phenylethan-1-one and cytochrome P450 can lead to the formation of reactive intermediates that may further interact with other biomolecules, including proteins and nucleic acids .
Cellular Effects
1-[1,1’-Biphenyl]-4-yl-2-phenylethan-1-one has been shown to influence various cellular processes. It can affect cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This compound can modulate gene expression by interacting with transcription factors, leading to changes in cellular metabolism and function. Additionally, 1-[1,1’-Biphenyl]-4-yl-2-phenylethan-1-one has been observed to induce oxidative stress in certain cell types, which can impact cell viability and proliferation .
Molecular Mechanism
The molecular mechanism of 1-[1,1’-Biphenyl]-4-yl-2-phenylethan-1-one involves its binding interactions with various biomolecules. This compound can act as an inhibitor or activator of specific enzymes, depending on the context. For example, it can inhibit the activity of certain kinases, leading to alterations in phosphorylation states of target proteins. Additionally, 1-[1,1’-Biphenyl]-4-yl-2-phenylethan-1-one can bind to DNA, affecting gene expression by modulating the activity of transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[1,1’-Biphenyl]-4-yl-2-phenylethan-1-one can change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or extreme pH conditions. Long-term studies have shown that prolonged exposure to 1-[1,1’-Biphenyl]-4-yl-2-phenylethan-1-one can lead to cumulative effects on cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of 1-[1,1’-Biphenyl]-4-yl-2-phenylethan-1-one vary with different dosages in animal models. At low doses, this compound may exhibit minimal toxicity and can be used to study its biochemical interactions. At higher doses, 1-[1,1’-Biphenyl]-4-yl-2-phenylethan-1-one can induce toxic effects, including liver damage and oxidative stress. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced beyond a certain dosage .
Metabolic Pathways
1-[1,1’-Biphenyl]-4-yl-2-phenylethan-1-one is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation, to enhance their solubility and facilitate excretion. The compound’s involvement in these pathways can affect metabolic flux and alter the levels of various metabolites .
Transport and Distribution
Within cells and tissues, 1-[1,1’-Biphenyl]-4-yl-2-phenylethan-1-one is transported and distributed through interactions with specific transporters and binding proteins. This compound can bind to albumin in the bloodstream, facilitating its distribution to various tissues. Additionally, it can interact with cellular transporters, such as organic anion-transporting polypeptides (OATPs), which mediate its uptake into cells .
Subcellular Localization
The subcellular localization of 1-[1,1’-Biphenyl]-4-yl-2-phenylethan-1-one can influence its activity and function. This compound has been observed to localize in the endoplasmic reticulum (ER) and mitochondria, where it can interact with enzymes involved in metabolic processes. Targeting signals and post-translational modifications may direct 1-[1,1’-Biphenyl]-4-yl-2-phenylethan-1-one to specific cellular compartments, affecting its biochemical interactions and overall function .
準備方法
Synthetic Routes and Reaction Conditions: 1-[1,1’-Biphenyl]-4-yl-2-phenylethan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of biphenyl with phenylacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: In an industrial setting, the synthesis of 1-[1,1’-Biphenyl]-4-yl-2-phenylethan-1-one may involve large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Additionally, alternative methods such as Suzuki-Miyaura cross-coupling reactions may be employed to achieve efficient production.
化学反応の分析
Types of Reactions: 1-[1,1’-Biphenyl]-4-yl-2-phenylethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or alkaline medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Biphenyl-4-carboxylic acid.
Reduction: 1-[1,1’-Biphenyl]-4-yl-2-phenylethanol.
Substitution: Halogenated biphenyl derivatives.
類似化合物との比較
Biphenyl: A simpler structure with two benzene rings connected by a single bond.
1,1’-Biphenyl-4-carboxylic acid: A derivative with a carboxyl group attached to the biphenyl ring.
4-Phenylacetophenone: A compound with a similar phenylethanone moiety but lacking the biphenyl group.
Uniqueness: 1-[1,1’-Biphenyl]-4-yl-2-phenylethan-1-one is unique due to the presence of both biphenyl and phenylethanone groups, which confer distinct chemical and physical properties
特性
IUPAC Name |
2-phenyl-1-(4-phenylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O/c21-20(15-16-7-3-1-4-8-16)19-13-11-18(12-14-19)17-9-5-2-6-10-17/h1-14H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNOSNNPSTLUBPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40173823 | |
| Record name | 1-(1,1'-Biphenyl)-4-yl-2-phenylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40173823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2001-23-2 | |
| Record name | 1-[1,1′-Biphenyl]-4-yl-2-phenylethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2001-23-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1,1'-Biphenyl)-4-yl-2-phenylethan-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002001232 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(1,1'-Biphenyl)-4-yl-2-phenylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40173823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[1,1'-biphenyl]-4-yl-2-phenylethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.263 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
